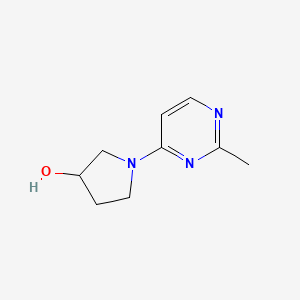

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol

Description

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol ring linked to a 2-methyl-substituted pyrimidine at position 2. The pyrimidine moiety contributes aromaticity and hydrogen-bonding capabilities, while the pyrrolidine ring introduces conformational flexibility. Its structural versatility allows for derivatization at both the pyrimidine and pyrrolidine moieties, enabling tailored physicochemical and biological properties.

Properties

IUPAC Name |

1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-10-4-2-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWZYOPDBFZNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group on the pyrrolidine ring undergoes oxidation under controlled conditions.

Key Findings :

-

Ketone Formation : Oxidation with chromium-based reagents (e.g., CrO₃) or Dess-Martin periodinane converts the hydroxyl group to a ketone, yielding 1-(2-methylpyrimidin-4-yl)pyrrolidin-3-one .

-

Selectivity : Mild oxidants like pyridinium chlorochromate (PCC) preserve the pyrimidine ring’s integrity while targeting the alcohol.

Reaction Conditions :

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| PCC | Dichloromethane | 0–25°C | Pyrrolidin-3-one derivative | 65–78% | |

| Dess-Martin periodinane | CH₂Cl₂ | RT | Pyrrolidin-3-one derivative | 82% |

Nucleophilic Substitution

The pyrimidine ring participates in aromatic substitution, particularly at electron-deficient positions.

Key Findings :

-

Chlorination : Reaction with POCl₃ substitutes the hydroxyl group with chlorine, forming 4-chloro-2-methylpyrimidine intermediates .

-

Amination : Palladium-catalyzed coupling with amines (e.g., Suzuki-Miyaura) replaces halides on the pyrimidine ring .

Example Protocol from :

text1. Substrate: 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol 2. Reagents: XPhos Pd G2, boronic ester, K₃PO₄ 3. Solvent: Dioxane/Water (3:1) 4. Conditions: 80°C, 12 hrs under N₂ 5. Product: Biaryl-coupled derivative 6. Yield: 75–91%

Functionalization of the Pyrrolidine Ring

The hydroxyl group serves as a handle for further derivatization.

Key Reactions :

-

Etherification : Mitsunobu reaction with alcohols introduces alkyl/aryl ethers .

-

Esterification : Acetylation with acetic anhydride forms the corresponding acetate.

Representative Data :

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu Etherification | DIAD, PPh₃, ROH | Alkyl-pyrrolidine ether | 60–85% | |

| Acetylation | Ac₂O, DMAP | Pyrrolidin-3-yl acetate | >90% |

Reductive Transformations

The pyrimidine ring can undergo hydrogenation under catalytic conditions.

Key Findings :

-

Ring Saturation : Hydrogen gas with Pd/C reduces the pyrimidine to a tetrahydropyrimidine, altering electronic properties.

-

Selective Reduction : NaBH₄ selectively reduces carbonyl groups without affecting the pyrimidine.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification.

Suzuki-Miyaura Coupling :

-

Substrate : Boronate ester derivatives of the pyrimidine.

-

Applications : Introduces aryl/heteroaryl groups for drug discovery .

Buchwald-Hartwig Amination :

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) induces decomposition, forming methylpyrimidine fragments.

-

pH Sensitivity : The pyrimidine ring hydrolyzes under strongly acidic/basic conditions.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it useful in developing new materials and compounds.

Biology

Biological research has highlighted the potential of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol in studying interactions with biological macromolecules. Its structural features may facilitate binding to proteins or nucleic acids, leading to insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its pharmacological properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol may share similar properties.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SW620 | 0.56 |

| Compound B | PC-3 | 0.75 |

| Compound C | NCI-H23 | 0.83 |

Industry

In industrial applications, 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol could be utilized in developing organic semiconductors or polymers due to its conjugated system. Its electronic properties may enable advancements in material science.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of compounds related to 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol:

- Cytotoxicity Against Cancer : Research indicates that indole derivatives similar to this compound exhibit significant cytotoxicity against human cancer cell lines. This suggests that modifications to the pyrrolidine structure could enhance therapeutic efficacy.

- Combination Therapies : Studies have shown that combining pyrrolidine derivatives with existing chemotherapeutic agents can lead to synergistic effects, enhancing overall treatment outcomes in cancer therapies.

- Antiviral Activity : Emerging evidence suggests that related compounds may possess antiviral properties, particularly against viral targets involved in replication processes.

Table 2: Antiviral Efficacy of Indole Derivatives

| Compound | Viral Target | IC50 (µM) |

|---|---|---|

| Compound D | Reverse Transcriptase | 2.3 |

| Compound E | HCV NS5B | 31.9 |

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in determining the compound’s binding affinity and selectivity . The compound can modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Key Observations:

Substituent Effects on Pyrimidine: Electron-Withdrawing Groups (Cl): Chloro substituents (e.g., 6-Cl in , 2-Cl in ) increase lipophilicity and may enhance binding to hydrophobic pockets in biological targets. However, they may also introduce metabolic stability challenges.

Heterocycle Modifications :

- Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered) offers greater ring strain and conformational rigidity compared to piperidine (6-membered, ), affecting bioavailability and target engagement.

- Hydroxyl Position : The shift from pyrrolidin-3-ol (target compound) to piperidin-4-ol () alters hydrogen-bonding geometry, impacting solubility and pharmacokinetics.

Stereochemical Considerations :

- The (R)-configuration in and highlights the importance of enantiopurity in biological activity. For instance, specific stereoisomers may exhibit superior binding affinity to chiral targets, such as G-protein-coupled receptors.

Biological Activity

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is a compound featuring both pyrimidine and pyrrolidine rings, which are known for their significant biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal and agricultural chemistry.

Structural Characteristics

The compound consists of:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Pyrrolidine Ring : A five-membered ring with one nitrogen atom.

- Hydroxyl Group : Attached at the third position of the pyrrolidine ring, enhancing its potential biological activity.

The combination of these structural elements suggests a diverse range of biological interactions due to the unique electronic properties imparted by the heteroatoms.

Antimicrobial Properties

Research indicates that derivatives of pyrimidines and pyrrolidines exhibit notable antimicrobial activity. For instance, compounds similar to 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group is believed to enhance solubility and facilitate interaction with microbial targets .

Neurotransmitter Modulation

Compounds related to pyrrolidine structures have been investigated for their effects on neurotransmitter systems. Studies suggest that they may act as selective inhibitors of dopamine and norepinephrine transporters, which could be beneficial in treating conditions such as depression and anxiety . The modulation of these neurotransmitters is crucial for maintaining mental health.

Anticancer Activity

1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol analogs have been evaluated in vitro for their anticancer properties. Some derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. The structure-activity relationship studies suggest that modifications to the pyrimidine or pyrrolidine rings can enhance antiproliferative activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step reactions starting from readily available precursors. The choice of reagents and conditions can significantly influence the yield and purity of the final product.

Key Findings from SAR Studies:

- Substituent Positioning : The position of substituents on the pyrimidine ring affects biological activity. For example, variations in the methyl group position can lead to different levels of antimicrobial efficacy.

- Hydroxyl Group Influence : The presence of the hydroxyl group at the third position on the pyrrolidine ring enhances solubility and interaction with biological targets, improving overall activity .

- Isomeric Variations : Different stereoisomers exhibit varied biological profiles, indicating that stereochemistry plays a crucial role in determining activity .

Case Studies

Several studies have highlighted the efficacy of compounds related to 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol, and how can regioselectivity be controlled during pyrimidine-pyrrolidine coupling?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrrolidin-3-ol derivatives and halogenated pyrimidines. For regioselective coupling, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SNAr reactions under controlled pH and temperature. Evidence from similar compounds (e.g., 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol synthesis) suggests that activating the pyrimidine ring with electron-withdrawing groups (e.g., methyl) enhances reactivity at the 4-position . Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How can structural characterization of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- NMR : Analyze coupling constants (e.g., ) in H-NMR to distinguish axial vs. equatorial substituents on the pyrrolidine ring.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. High-resolution data (d-spacing < 0.8 Å) is critical for resolving methyl group positions on the pyrimidine ring .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the pyrrolidin-3-ol moiety in 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol?

- Methodological Answer :

- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to separate enantiomers. For example, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol was resolved via chiral HPLC using a cellulose-based column .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of pyrrolidinone precursors.

Q. How do structural modifications (e.g., methyl group position on pyrimidine) influence the compound’s biological activity or receptor binding?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare analogs like 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol () and 1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol ( ). Methyl groups enhance lipophilicity (logP ↑), potentially improving membrane permeability.

- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with target enzymes (e.g., kinases). Validate with in vitro assays (IC₅₀ measurements) .

Q. What are the challenges in refining X-ray diffraction data for 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol, and how can SHELX programs address them?

- Methodological Answer :

- Data limitations : Weak diffraction due to small crystal size or disorder (common in flexible pyrrolidine rings). Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement of methyl groups.

- Validation : Apply R-factor convergence criteria (R1 < 5%) and check for twinning using PLATON .

Data Contradiction Analysis

Q. How can conflicting NMR data for pyrrolidine ring conformers be resolved?

- Methodological Answer :

- Variable-temperature NMR : Perform experiments at 25°C and −40°C to observe dynamic ring puckering.

- DFT calculations : Compare computed chemical shifts (Gaussian09, B3LYP/6-31G*) with experimental data to identify dominant conformers .

Methodological Tools

| Technique | Application | Reference |

|---|---|---|

| SHELX Suite | Crystal structure refinement | |

| Chiral HPLC | Enantiomer separation | |

| DFT Modeling | Conformational analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.